molecular formula C13H20N2O B1476920 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline CAS No. 2097978-23-7

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline

Cat. No. B1476920
CAS RN: 2097978-23-7
M. Wt: 220.31 g/mol
InChI Key: AZZFTKDABXCNAK-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of compounds similar to 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Structural Studies

  • An efficient method for synthesizing highly substituted pyrrolidinone derivatives was developed, involving a three-component one-pot reaction. The structural confirmation was achieved through FTIR, NMR spectroscopy, and single-crystal X-ray analysis. This research contributes to understanding the synthesis and structural characteristics of pyrrolidinone derivatives, which are chemically related to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline" (Ahankar et al., 2021).

Reactivity and Applications

  • The study on the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid demonstrated the potential of fluorinated compounds in exhibiting broad-spectrum antibacterial activities. This research highlights the application of pyrrolidine derivatives in developing new antibacterial agents (Stefancich et al., 1985).

Material Science and Polymer Chemistry

  • The study on the adsorption of pyrrole, aniline, and pyrrolidine on the Si(001)−(2 × 1) surface using spectroscopy techniques highlights the role of aromaticity in bonding nitrogen-containing organic molecules to silicon surfaces. This research has implications for materials science, particularly in the fabrication of silicon-based electronic devices (Cao et al., 2001).

Catalysis and Polymerization

  • Silver(I)-pyridinyl Schiff base complexes were synthesized and structurally characterized, showing reactivity in the ring-opening polymerization of ε-caprolactone. This study provides insights into the application of pyrrolidine derivatives in catalysis and polymerization processes, which are crucial for polymer chemistry (Njogu et al., 2017).

Quantum Chemistry and Molecular Properties

  • DFT and quantum chemical investigation on molecular properties of substituted pyrrolidinones, including studies on electronic properties, HOMO-LUMO analysis, and chemical shifts, contribute to understanding the molecular behavior and potential applications of these compounds in various chemical and pharmaceutical fields (Bouklah et al., 2012).

properties

IUPAC Name

2-[3-(ethoxymethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-10-11-7-8-15(9-11)13-6-4-3-5-12(13)14/h3-6,11H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZFTKDABXCNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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